peptide I peptide I
Brand Name: Vulcanchem
CAS No.: 141039-76-1
VCID: VC0114389
InChI: InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Molecular Formula: C69H114N18O22S
Molecular Weight: 1579.8 g/mol

peptide I

CAS No.: 141039-76-1

Main Products

VCID: VC0114389

Molecular Formula: C69H114N18O22S

Molecular Weight: 1579.8 g/mol

peptide I - 141039-76-1

CAS No. 141039-76-1
Product Name peptide I
Molecular Formula C69H114N18O22S
Molecular Weight 1579.8 g/mol
IUPAC Name (4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1
Standard InChIKey KPYXMALABCDPGN-HYOZMBHHSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Sequence KGDYEKILVALCGGN
Synonyms peptide I
RACK1 (peptide)
PubChem Compound 16131185
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator